molecular formula C9H9LiN2O3 B6201541 lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate CAS No. 2694744-82-4

lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B6201541
CAS No.: 2694744-82-4
M. Wt: 200.1
InChI Key:
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Description

Lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₉H₉LiN₂O₃

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with cyclopropane-1-carboxylic acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halides or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can act as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Lithium cyclopropane-1-carboxylate
  • Lithium 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate
  • Lithium 1-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylate

Uniqueness

Lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate is unique due to the presence of the methoxy group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets and different applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves the reaction of 5-methoxypyrazine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid. This intermediate is then treated with lithium hydroxide to form the final product, lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate.", "Starting Materials": [ "5-methoxypyrazine-2-carboxylic acid", "cyclopropanecarbonyl chloride", "base", "lithium hydroxide" ], "Reaction": [ "Step 1: 5-methoxypyrazine-2-carboxylic acid is reacted with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid.", "Step 2: 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid is treated with lithium hydroxide to form lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate." ] }

CAS No.

2694744-82-4

Molecular Formula

C9H9LiN2O3

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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